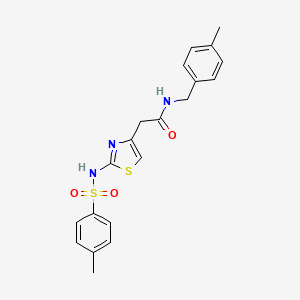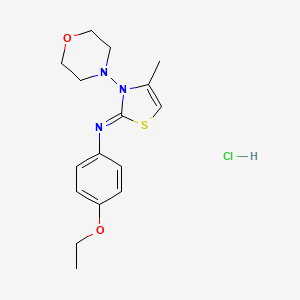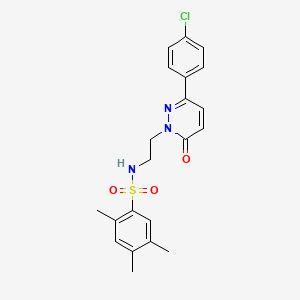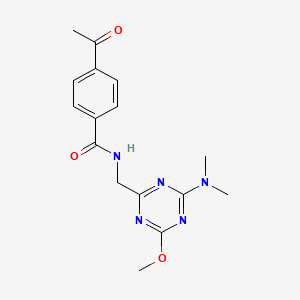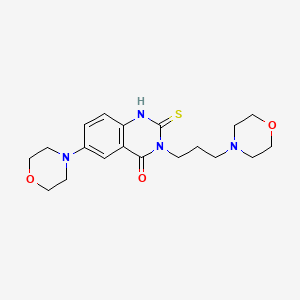
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with a complex structure. It contains morpholine and quinazolinone moieties, which are heterocyclic rings.
- The compound’s molecular formula is C₁₉H₂₄N₄O₂S, and it has a molecular weight of approximately 388.48 g/mol.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes can be found in relevant research papers.
- Researchers have explored various synthetic methods to access this compound, such as cyclization reactions and sulfur incorporation.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinazolinone core with two morpholine substituents.
- The morpholine rings contribute to the compound’s solubility and stability.
- The sulfur atom in the sulfanylidene group plays a crucial role in its biological activity.
Chemical Reactions Analysis
- Investigating the reactivity of this compound is essential. It may participate in nucleophilic or electrophilic reactions due to its functional groups.
- Researchers have studied its behavior under various conditions, including acidic and basic environments.
Physical And Chemical Properties Analysis
- The compound is likely a solid at room temperature.
- Its melting point, solubility, and stability in different solvents are important properties.
- Spectroscopic techniques (such as NMR, IR, and UV-Vis) can provide insights into its structure.
科学研究应用
Synthesis and Anticancer Activity
Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These compounds showed promising anticancer activities against A549 and HT29 cell lines, indicating their potential in cancer treatment research (Nowak et al., 2014).
Novel PI3K Inhibitors and Anticancer Agents : Another research effort led to the discovery of novel PI3K inhibitors, demonstrating significant antiproliferative activities in vitro against multiple human cancer cell lines. These findings underscore the therapeutic potential of such derivatives in cancer treatment (Shao et al., 2014).
Antiviral Properties
- Antiviral Activities Evaluation : A study on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives revealed their potential antiviral activities against a range of respiratory and biodefense viruses. This indicates their utility in developing new antiviral agents (Selvam et al., 2007).
Miscellaneous Applications
Diuretic Agents : Research into quinazolin‐4(3H)‐one derivatives containing thiazole or 1, 3, 4‐thiadiazole moieties aimed to investigate their diuretic activity. This exploration adds to the chemical diversity and potential therapeutic applications of quinazolinone derivatives (Maarouf et al., 2004).
DNA Damage Detection : A specific quinazoline derivative demonstrated cytotoxic effects on the HeLa human cancer cell line and potential interaction with DNA, further highlighting the broad scope of research interests and applications of these compounds (Ovádeková et al., 2005).
安全和危害
- Safety data, toxicity, and potential hazards associated with handling or exposure to this compound should be considered.
- Consult relevant safety sheets and literature for detailed information.
未来方向
- Researchers should explore its pharmacological properties, potential therapeutic applications, and optimization for drug development.
- Investigate its biological targets and evaluate its efficacy in relevant disease models.
I’ve provided a comprehensive analysis of “6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one” as requested. If you need further details or have additional questions, feel free to ask! 😊
属性
IUPAC Name |
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c24-18-16-14-15(22-8-12-26-13-9-22)2-3-17(16)20-19(27)23(18)5-1-4-21-6-10-25-11-7-21/h2-3,14H,1,4-13H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVHEXOVLTIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

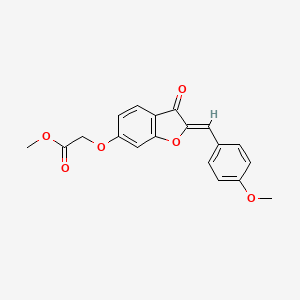
![1-(4-(4-(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2698442.png)
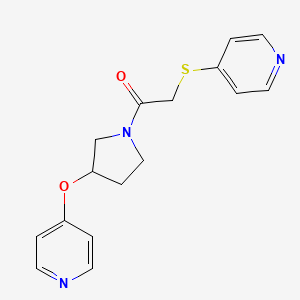
![(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698447.png)
![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2698450.png)
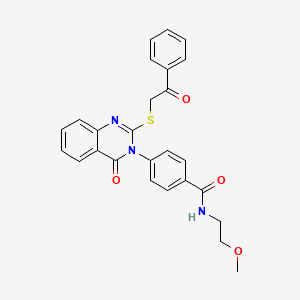
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2698452.png)
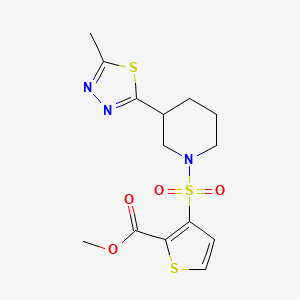
![7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2698454.png)
![N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2698455.png)
